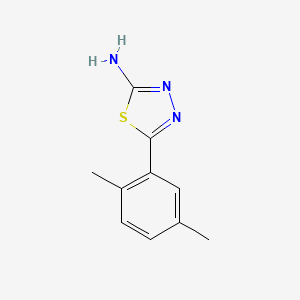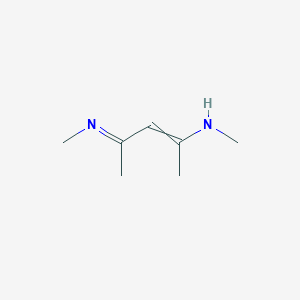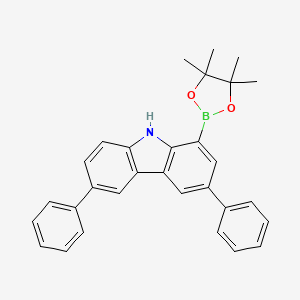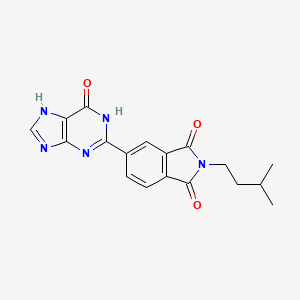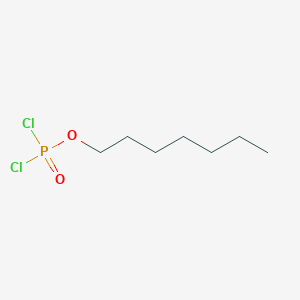
Phosphorodichloridic acid, heptyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl Phosphorodichloridate is an organophosphorus compound with the chemical formula C7H15Cl2O2P. It is a colorless to pale yellow liquid that is sensitive to moisture and hydrolysis. This compound is primarily used as a phosphorylating agent in organic synthesis, playing a crucial role in the preparation of various phosphate esters and other phosphorus-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptyl Phosphorodichloridate can be synthesized through the reaction of heptyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C7H15OH} + \text{POCl3} \rightarrow \text{C7H15Cl2O2P} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of Heptyl Phosphorodichloridate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of advanced distillation techniques to separate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Heptyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form phosphate esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form heptyl phosphate and hydrochloric acid.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to form esters and amides.
Water: Causes hydrolysis, leading to the formation of heptyl phosphate.
Major Products Formed:
Heptyl Phosphate: Formed through hydrolysis.
Phosphate Esters and Amides: Formed through substitution reactions with alcohols and amines.
Wissenschaftliche Forschungsanwendungen
Heptyl Phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: Used as a phosphorylating agent in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active phosphate esters.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Heptyl Phosphorodichloridate involves its ability to transfer a phosphoryl group to nucleophiles such as alcohols and amines. This process is facilitated by the presence of the dichlorophosphate group, which is highly reactive and readily undergoes substitution reactions. The molecular targets and pathways involved in these reactions are primarily related to the formation of phosphate esters and amides.
Vergleich Mit ähnlichen Verbindungen
Phenyl Phosphorodichloridate: Similar in structure but contains a phenyl group instead of a heptyl group.
Diethyl Phosphorochloridate: Contains ethyl groups instead of heptyl groups.
Uniqueness: Heptyl Phosphorodichloridate is unique due to its longer heptyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect its reactivity, solubility, and applications in various fields.
Eigenschaften
IUPAC Name |
1-dichlorophosphoryloxyheptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2O2P/c1-2-3-4-5-6-7-11-12(8,9)10/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWVGIIBEKOPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)



